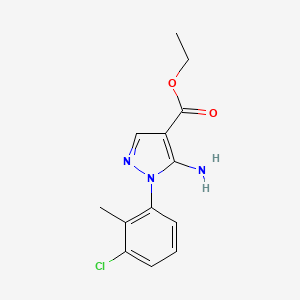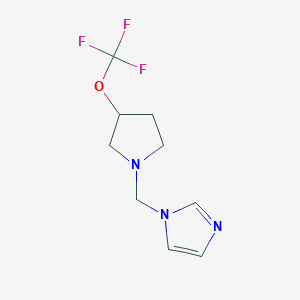
1-((3-(Trifluoromethoxy)pyrrolidin-1-yl)methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethoxy group attached to a pyrrolidine ring, which is further linked to an imidazole ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents such as trifluoromethoxy iodide or trifluoromethoxy benzene in the presence of a catalyst.
Coupling with Imidazole: The final step involves coupling the trifluoromethoxy-pyrrolidine intermediate with imidazole using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of derivatives with altered chemical properties.
Aplicaciones Científicas De Investigación
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It finds applications in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole can be compared with other similar compounds, such as:
1-(3-Trifluoromethyl-pyrrolidin-1-ylmethyl)-1Himidazole: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to different chemical properties.
1-(3-Methoxy-pyrrolidin-1-ylmethyl)-1Himidazole: Contains a methoxy group instead of trifluoromethoxy, resulting in altered lipophilicity and reactivity.
1-(3-Chloromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole: The presence of a chloromethoxy group imparts different electronic and steric effects compared to the trifluoromethoxy group.
Propiedades
Fórmula molecular |
C9H12F3N3O |
|---|---|
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
1-[[3-(trifluoromethoxy)pyrrolidin-1-yl]methyl]imidazole |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)16-8-1-3-14(5-8)7-15-4-2-13-6-15/h2,4,6,8H,1,3,5,7H2 |
Clave InChI |
KXFGIERHWCUZTI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1OC(F)(F)F)CN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


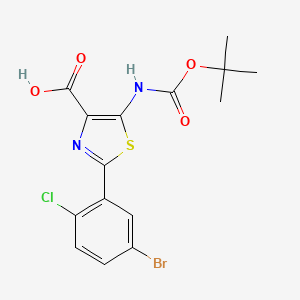
![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)
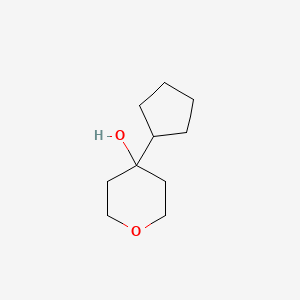
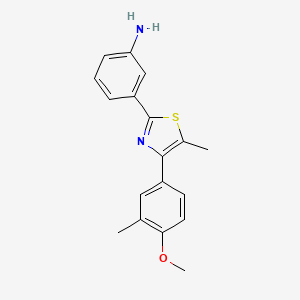


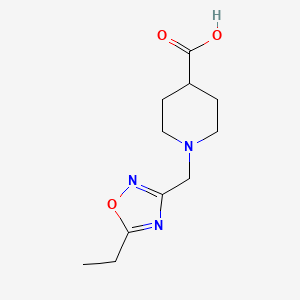
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B11809788.png)
![7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11809793.png)
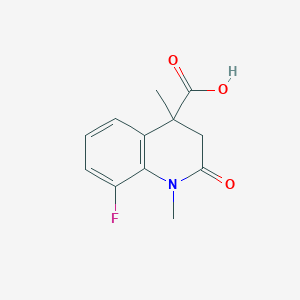

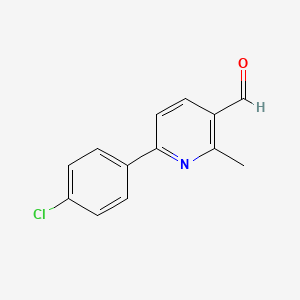
![N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11809818.png)
